

Physicochemical properties of isosorbide dicaprylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isosorbide dicaprylate*

Cat. No.: B8390718

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Isosorbide Dicaprylate**

Introduction

Isosorbide dicaprylate (IDC) is an ester derived from isosorbide, a bicyclic diol produced from D-sorbitol, and caprylic acid, a medium-chain fatty acid.^{[1][2]} Its chemical structure features two fused furan rings, which provide rigidity, and two lipophilic caprylate ester groups.^[2] This compound is gaining significant attention in the pharmaceutical and cosmetic industries as a versatile emollient, skin-conditioning agent, and an effective skin hydrator.^{[1][3]} Marketed under trade names such as HydraSynol® DOI, it is recognized for its ability to modulate biochemical pathways related to skin hydration and barrier function.^{[4][5][6]} Furthermore, its application extends to polymer science as a bio-safe plasticizer for materials like polyvinyl chloride (PVC).^{[7][8]}

Physicochemical Properties of Isosorbide Dicaprylate

The following table summarizes the key physicochemical properties of **Isosorbide Dicaprylate**.

Property	Value	Reference(s)
IUPAC Name	[(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate	[9][10]
CAS Number	64896-70-4	[4][9]
Molecular Formula	C ₂₂ H ₃₈ O ₆	[9]
Molecular Weight	398.5 g/mol	[2][9]
Appearance	Clear, colorless to pale yellow liquid with a mild odor.	[1]
Solubility	Soluble in oils and organic solvents; insoluble in water.	[1]
pH Stability	Stable across a broad pH range, typically 4–8.	[1][2]
Thermal Stability	Decomposition occurs above 160°C.	[2]
XLogP3 (Computed)	5.5	[9]
Acid Value	<2 mg KOH/g	[11]
Saponification Value	~204 mg KOH/g	[11]
Hydroxyl Value	~206 mg KOH/g (for monoester, indicating potential presence in mixtures)	[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **Isosorbide Dicaprylate's** properties and biological effects.

Determination of Acid, Saponification, and Hydroxyl Values

Standardized methods are employed to characterize the ester.

- Acid Value: The acid value is determined according to DIN EN ISO 2114, which involves titrating the sample against a standardized potassium hydroxide solution.[11]
- Saponification Value: This is measured as per DIN EN ISO 3681, quantifying the amount of potassium hydroxide required to saponify 1 gram of the ester.[11]
- Hydroxyl Value: The hydroxyl value is determined analogously to DIN 53240-2. This method measures the amount of KOH equivalent to the acetic acid bound during the acetylation of 1 gram of the substance, indicating the presence of free hydroxyl groups.[11]

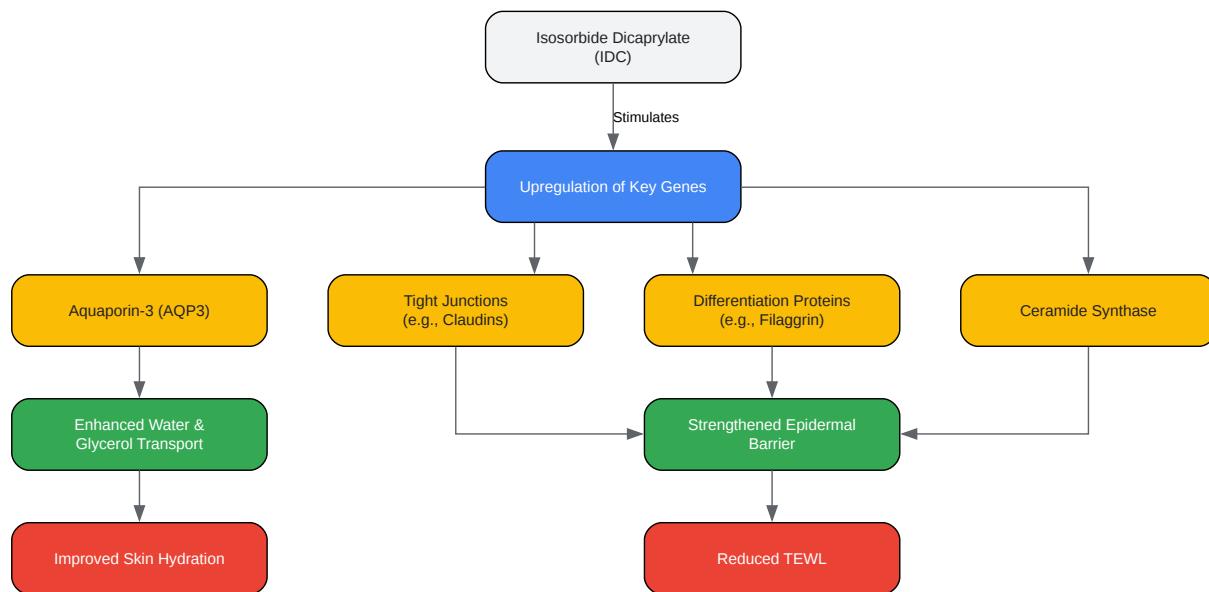
Gene Expression Analysis in Skin Models

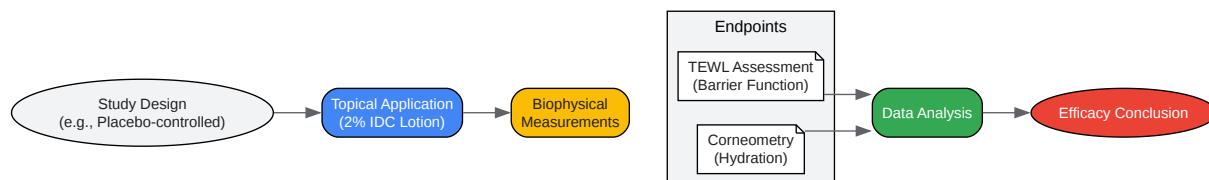
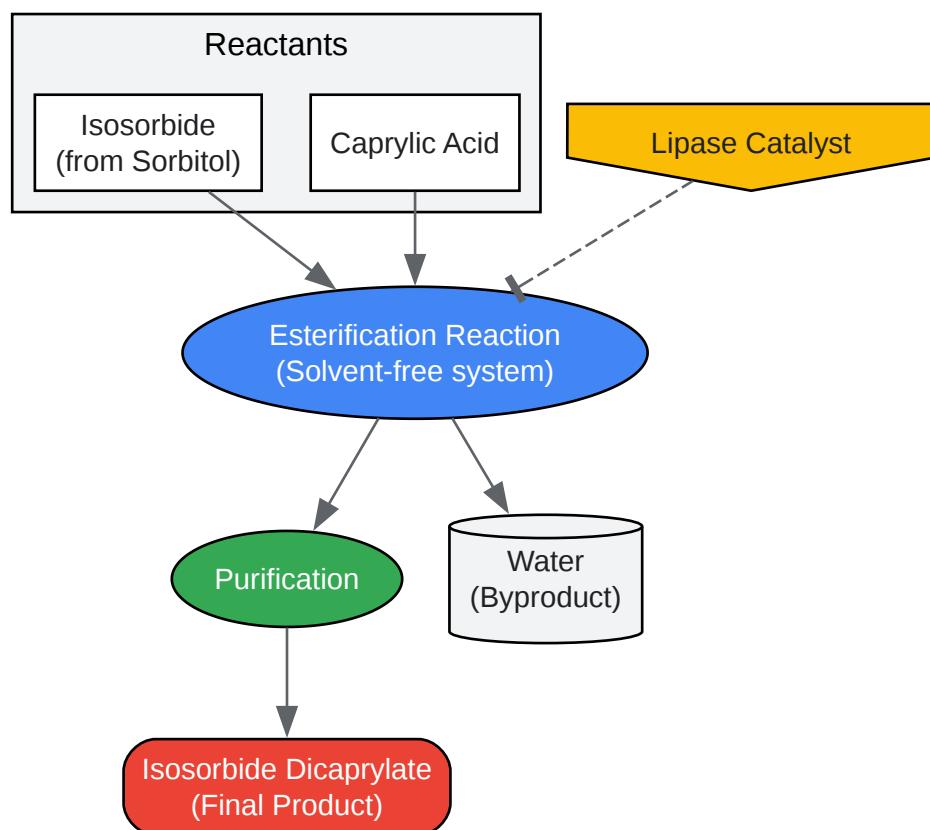
To understand the biological mechanism of **Isosorbide Dicaprylate**, its effect on gene expression is assayed in skin organotypic cultures.[12]

- DNA Microarrays: Full-thickness epidermis tissue substitutes are treated with **Isosorbide Dicaprylate**.[6][10] RNA is then extracted from the tissues, converted to cDNA, and hybridized to DNA microarrays to screen for changes in the expression of a wide range of genes.[12]
- Quantitative PCR (qPCR): To confirm the results from the microarray analysis for key genes (e.g., AQP3, E-Cadherin), qPCR is performed. This technique provides a more precise quantification of the changes in gene expression.[10][12]
- Immunohistochemistry: This method is used to visualize the location and expression level of specific proteins (e.g., Aquaporin-3) within the tissue structure, further validating the gene expression data at the protein level.[10][12]

Clinical Efficacy Evaluation

The skin hydration and barrier function improvement properties are validated through clinical studies.[12]


- Skin Hydration Measurement: The level of skin hydration is measured using a Corneometer®. In these studies, a lotion containing 2% IDC is typically applied to the skin of participants, and measurements are taken before and after treatment periods. Comparisons are often made against a placebo or a standard humectant like glycerol.[2][12]
- Transepidermal Water Loss (TEWL) Assessment: The epidermal barrier function is assessed by measuring TEWL. A decrease in TEWL indicates an improvement in the skin's barrier integrity. This is typically measured on the forearms before and after treatment with a 2% IDC lotion versus a placebo.[2][12]



Mechanism of Action and Synthesis

Isosorbide dicaprylate enhances skin barrier function and hydration through multiple biological pathways. It is synthesized via a green chemistry approach, making it a sustainable ingredient.

Signaling Pathway for Skin Hydration and Barrier Enhancement

Isosorbide dicaprylate modulates key genes and proteins essential for maintaining skin homeostasis. It upregulates Aquaporin-3 (AQP3), a channel protein that facilitates the transport of water and glycerol into keratinocytes.[2][10][13] This action is synergistic with glycerol.[10][13] Additionally, it stimulates genes involved in keratinocyte differentiation, tight junctions, desmosomes, and ceramide synthesis, which are critical for a robust stratum corneum and reduced transepidermal water loss.[2][4][10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. justglow.co.uk [justglow.co.uk]
- 2. Isosorbide dicaprylate (64896-70-4) for sale [vulcanchem.com]
- 3. solskinbeautylabs.com.au [solskinbeautylabs.com.au]
- 4. dermafactors.com [dermafactors.com]
- 5. HydraSynol® DOI: Smart Skin Hydration & Barrier Care [dkshdiscover.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. Synthesis of biosafe isosorbide dicaprylate ester plasticizer by lipase in a solvent-free system and its sub-chronic toxicity in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Isosorbide dicaprylate | C22H38O6 | CID 10501064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ISOSORBIDE DICAPRYLATE - Ataman Kimya [atamanchemicals.com]
- 11. US9968536B2 - Composition comprising isosorbide monoesters and isosorbide diesters - Google Patents [patents.google.com]
- 12. Improvement of hydration and epidermal barrier function in human skin by a novel compound isosorbide dicaprylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isosorbide Dicaprylate (Explained + Products) [incidecoder.com]
- To cite this document: BenchChem. [Physicochemical properties of isosorbide dicaprylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8390718#physicochemical-properties-of-isosorbide-dicaprylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com